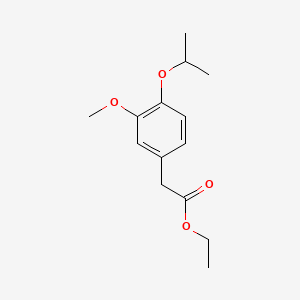

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

Overview

Description

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is a chemical compound with the molecular formula C14H20O4 . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The average mass is 252.306 Da and the monoisotopic mass is 252.136154 Da .Scientific Research Applications

Ethyl Acetate Production and Process Intensification

Ethyl acetate, a related compound, is extensively utilized as a solvent in various applications, including paints, coatings, resins, inks, consumer products, and decaffeination processes. The production of ethyl acetate through esterification has been enhanced by various process intensification techniques, such as reactive distillation and microwave reactive distillation. These methods offer several advantages over traditional processes, including chemical equilibrium limitations overcoming, energy savings, and economic effectiveness due to reduced capital investments (Patil & Gnanasundaram, 2020).

Biodegradation of Ethyl tert-Butyl Ether (ETBE)

Ethyl tert-butyl ether (ETBE), another related ether, undergoes biodegradation in soil and groundwater, showcasing the microbial capacity to degrade ETBE aerobically or via cometabolism with alkanes as growth substrates. The initial aerobic biodegradation steps involve hydroxylation, leading to various intermediates, indicating potential biodegradation pathways that might be relevant to the environmental fate of similar compounds (Thornton et al., 2020).

Antisense Oligonucleotides Nephrotoxicity

Research on antisense oligonucleotides, particularly those with 2'-methoxy-ethyl modifications, includes understanding their effects on the kidney. This knowledge is crucial for the development of therapeutic oligonucleotides, highlighting the importance of understanding specific molecular interactions and potential toxicities related to chemical modifications such as methoxy groups (Engelhardt, 2016).

Ionic Liquid-Based Technologies

The use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin, underscores the importance of understanding the toxicity and environmental impact of such compounds. The rising industrial utilization of these ionic liquids necessitates comprehensive toxicity assessments to predict and control their environmental fate, highlighting the need for detailed toxicological data for safe industrial applications (Ostadjoo et al., 2018).

Synthesis and Antioxidant Evaluation

The synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones involves chemicals like ethyl acetoacetate, showcasing the application of ethyl acetate derivatives in creating compounds with significant biological and medicinal properties. This research emphasizes the exploration of ethyl acetate derivatives in developing new compounds with potential health benefits (Laroum et al., 2019).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is not provided in the search results, general safety measures for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name |

ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFMFBEWZVERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729262 | |

| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256581-66-4 | |

| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)